![molecular formula C6H6Cl3NO B012741 2,4-Dichloro-3-aminophenol hydrochloride CAS No. 61693-43-4](/img/structure/B12741.png)
2,4-Dichloro-3-aminophenol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related chloro-aminophenol compounds typically involves nitration, reduction, and chlorination steps, starting from dichloronitrobenzene or similar compounds. For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, a compound similar to 2,4-dichloro-3-aminophenol hydrochloride, is achieved through high pressure hydrolysis and reduction of 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, highlighting the complexity and variability in synthesizing chlorinated aminophenols (Wen Zi-qiang, 2007).
Molecular Structure Analysis
The molecular structure of chloro-aminophenol derivatives is characterized by the presence of chloro and amino groups attached to a phenol ring. These groups significantly influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules. Studies on similar molecules, such as 4-aminophenol derivatives, provide insights into their potential hydrogen bonding and interaction capabilities, which are crucial for understanding the behavior of 2,4-dichloro-3-aminophenol hydrochloride (Bushra Rafique et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of 2,4-dichloro-3-aminophenol hydrochloride involves its participation in various reactions, including oxidation, reduction, and complex formation. The presence of both amino and chloro groups allows for diverse chemical transformations. For example, the degradation of similar chloro-aminophenols through hydrodynamic cavitation, UV photolysis, and ozonation demonstrates the compound's reactivity towards environmental remediation processes (Arati J. Barik & P. Gogate, 2016).
Physical Properties Analysis
The physical properties of 2,4-dichloro-3-aminophenol hydrochloride, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The introduction of chlorine atoms increases its polarity, potentially affecting its solubility in various solvents and its crystalline form. Research on similar compounds provides a foundation for predicting the physical properties of 2,4-dichloro-3-aminophenol hydrochloride, emphasizing the importance of crystallography and solubility studies (J. Janczak & G. Perpétuo, 2009).
Scientific Research Applications
Environmental and Health Impacts : Exposure to high concentrations of related compounds like 2,4-dichloro-6-aminophenol can induce chromosomal aberrations in cells, suggesting potential health hazards (Heng, Nath, Liu, & Ong, 1996).
Biodegradation and Environmental Remediation : Enzymes like 2-aminophenol 1,6-dioxygenase, which have unique substrate ranges and structures, offer potential for degrading nitrobenzene, a significant environmental pollutant (Lendenmann & Spain, 1996).
Pharmaceutical Research and Analysis : Compounds like 4-hydroxyifosfamide can be measured using sensitive fluorometric methods involving 3-aminophenol, which is crucial for assessing the effectiveness of cancer treatments (Ikeuchi & Amano, 1985).
Chemical Synthesis and Catalysis : Research into the synthesis of various substituted aminophenols, including derivatives of 2,4-Dichloro-3-aminophenol, has led to the development of processes with high yields and minimal environmental impact. This includes the synthesis of compounds like 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2,4-dichloronitrobenzene (Wen Zi-qiang, 2007).
Photographic and Industrial Applications : Studies on the interactions of developing agents in reverse micelles, which involve compounds similar to 2,4-Dichloro-3-aminophenol, have implications for the stability and performance of photographic chemicals (Chatterjee, Pramanik, & Bhattacharya, 2005).
Antibacterial and Antimalarial Applications : Research on phenoxazine derivatives and related compounds has shown promising antibacterial and antimalarial activities. This includes the development of novel compounds with significant potency against pathogenic bacteria and malaria parasites (Görlitzer, Enge, Jones, Jomaa, & Wiesner, 2007).
Safety And Hazards
The compound has been classified with the GHS07 signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-amino-2,4-dichlorophenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO.ClH/c7-3-1-2-4(10)5(8)6(3)9;/h1-2,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWQWQBIVSVACH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210685 | |
Record name | 3-Amino-2,4-dichlorophenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-aminophenol hydrochloride | |
CAS RN |
61693-43-4 | |
Record name | 2,4-Dichloro-3-aminophenol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61693-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2,4-dichlorophenol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061693434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-2,4-dichlorophenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 3-amino-2,4-dichloro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-2,4-DICHLOROPHENOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5N19I6VR4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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